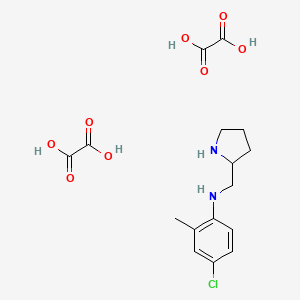
2-(3,5-Dimethylphenoxy)butanoyl chloride
Overview
Description
2-(3,5-Dimethylphenoxy)butanoyl chloride is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics. It is known for its reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)butanoyl chloride typically involves the reaction of 2-(3,5-dimethylphenoxy)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-(3,5-Dimethylphenoxy)butanoic acid+SOCl2→2-(3,5-Dimethylphenoxy)butanoyl chloride+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and consistent quality of the final product.
Types of Reactions:
Nucleophilic Substitution: The acyl chloride group in this compound is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 2-(3,5-dimethylphenoxy)butanoic acid and hydrochloric acid.
Reduction: Reduction of the acyl chloride can yield the corresponding alcohol, 2-(3,5-dimethylphenoxy)butanol.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water.
Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during nucleophilic substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Acids: Formed by hydrolysis.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)butanoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for proteomics research, aiding in the study of protein functions and interactions.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The reactivity of 2-(3,5-Dimethylphenoxy)butanoyl chloride is primarily due to the acyl chloride functional group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The mechanism typically involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion, resulting in the formation of a new covalent bond.
Comparison with Similar Compounds
- 2-(3,5-Dimethylphenoxy)acetyl chloride
- 2-(3,5-Dimethylphenoxy)propionyl chloride
- 2-(3,5-Dimethylphenoxy)valeryl chloride
Comparison: While these compounds share the 3,5-dimethylphenoxy group, they differ in the length and structure of the acyl chain. This variation affects their reactivity and the types of products they form. 2-(3,5-Dimethylphenoxy)butanoyl chloride is unique due to its specific chain length, which can influence its steric and electronic properties, making it suitable for particular synthetic applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBRBMIKOTNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530565 | |
| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66227-19-8 | |
| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)



![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

